molecular formula C15H17BrN2O2 B5025150 5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione

5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione

Cat. No.: B5025150
M. Wt: 337.21 g/mol
InChI Key: JJTMZFYLNUEQBE-UHFFFAOYSA-N
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Description

5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 3-methylpiperidin-1-ylmethyl group attached to the nitrogen atom of the indole ring. The indole nucleus is known for its biological and pharmacological activities, making this compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of 3-Methylpiperidin-1-ylmethyl Group: The 3-methylpiperidin-1-ylmethyl group is synthesized separately and then attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the indole ring to form the 2,3-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .

Scientific Research Applications

5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom and the 3-methylpiperidin-1-ylmethyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione is unique due to the combination of the bromine atom and the 3-methylpiperidin-1-ylmethyl group, which can enhance its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

5-bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-10-3-2-6-17(8-10)9-18-13-5-4-11(16)7-12(13)14(19)15(18)20/h4-5,7,10H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTMZFYLNUEQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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